Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
CAS No.: 2089256-99-3
Cat. No.: VC4862838
Molecular Formula: C12H15NO2
Molecular Weight: 205.257
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089256-99-3 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.257 |
| IUPAC Name | methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-8-6-10(12(14)15-2)7-9-4-3-5-13-11(8)9/h6-7,13H,3-5H2,1-2H3 |
| Standard InChI Key | AEOSUHUYLKXMRW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1NCCC2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Structure and Substitution Patterns
The compound features a tetrahydroquinoline backbone, which consists of a benzene ring fused to a partially saturated pyridine ring. Key substitutions include:
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Methyl ester group (-COOCH₃) at the 6-position, which enhances lipophilicity and influences reactivity.
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Methyl group (-CH₃) at the 8-position, contributing to steric effects and electronic modulation.
The molecular formula is inferred as C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (calculated from analogs ). For comparison:
Predicted Physicochemical Properties
Based on structurally related compounds , the following properties are anticipated:
| Property | Value (Predicted) |
|---|---|
| Density | 1.10–1.15 g/cm³ |
| Melting Point | 68–72 °C |
| Boiling Point | 330–340 °C |
| pKa | 2.5–3.0 (carboxylic acid) |
| LogP (Octanol-Water) | 1.5–2.0 |
The methyl group at the 8-position likely increases hydrophobicity compared to the unsubstituted variant, as seen in the ethyl analog’s higher molecular weight and logP .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis reports exist for the 8-methyl derivative, two plausible pathways can be extrapolated from methods used for analogous compounds:
Pictet-Spengler Cyclization
A starting material such as 4-methylphenethylamine could undergo cyclization with a carbonyl compound (e.g., methyl glyoxylate) under acidic conditions to form the tetrahydroquinoline core. Subsequent esterification or functional group interconversion would introduce the methyl ester .
Friedländer Synthesis
Condensation of 8-methyl-2-aminobenzaldehyde with a β-keto ester (e.g., methyl acetoacetate) in the presence of a Lewis acid catalyst could yield the quinoline skeleton, followed by selective hydrogenation to saturate the pyridine ring .
Industrial-Scale Production Challenges
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Regioselectivity: Ensuring methylation occurs exclusively at the 8-position requires careful control of reaction conditions.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) may be needed to achieve >95% purity .
Chemical Reactivity and Functionalization
Key Reaction Types
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Oxidation: The tetrahydroquinoline core can undergo oxidation to yield fully aromatic quinoline derivatives, potentially useful in medicinal chemistry .
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Ester Hydrolysis: Under basic conditions (e.g., NaOH/EtOH), the methyl ester converts to a carboxylic acid, enabling further derivatization .
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Electrophilic Substitution: The aromatic ring may undergo nitration or sulfonation at the 5- or 7-positions, guided by the electron-donating methyl group .
Stability Considerations
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Thermal Stability: Predicted decomposition above 250°C, similar to methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate .
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Photolability: The conjugated system may necessitate storage in amber containers to prevent UV-induced degradation.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: The methyl ester serves as a prodrug moiety for carboxylic acid-containing drug candidates.
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Structure-Activity Relationship (SAR) Studies: Systematic variation of the 8-position substituent to optimize target binding .
Material Science
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Ligand Design: Coordination with transition metals (e.g., Ru, Pd) for catalytic applications.
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